3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-18-5-1-4-17(13-18)23(31)26-19-6-2-3-16(14-19)20-7-8-21-27-28-22(30(21)29-20)15-9-11-25-12-10-15/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCJLIOTFVTPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Benzamide
The electron-withdrawing fluorine atom on the benzamide activates the aromatic ring for SNAr. This facilitates substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions:
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Piperidine | 3-(Piperidin-1-yl)-N-(triazolopyridazinyl)benzamide | |
| NaH, THF, 60°C, 6h | Thiophenol | 3-(Phenylthio)-N-(triazolopyridazinyl)benzamide |
This reactivity is critical for generating derivatives with modified biological activity or solubility profiles.
Hydrolysis of the Benzamide Moiety
The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 3-Fluorobenzoic acid derivative | 85% | |
| NaOH (aq), 100°C, 4h | Sodium 3-fluoro-N-(triazolopyridazinyl)benzoate | 78% |
Hydrolysis pathways are essential for prodrug activation or metabolite studies.
Cross-Coupling Reactions for Core Functionalization
The triazolo-pyridazine core participates in palladium-catalyzed coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst | Product | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Methoxyphenyl)triazolo-pyridazine derivative |
Buchwald-Hartwig Amination:
| Amine | Catalyst | Product | Reference |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos | 6-(Morpholin-4-yl)triazolo-pyridazine derivative |
These reactions are pivotal for introducing aryl or amino groups at the 6-position of the triazolo-pyridazine ring.
Reduction of the Triazolo-Pyridazine Core
Catalytic hydrogenation selectively reduces the triazole ring while preserving the pyridazine moiety:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | Dihydrotriazolo-pyridazine derivative | 92% |
Reduced derivatives may exhibit altered binding affinities for biological targets.
Electrophilic Substitution on the Pyridine Ring
The pyridin-4-yl group undergoes electrophilic substitution at the 3-position, guided by the fluorine’s meta-directing effect:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2h | 3-Nitro-pyridin-4-yl derivative | |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 4h | 3-Bromo-pyridin-4-yl derivative |
Nitration or bromination enables further functionalization for structure-activity relationship studies.
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | pH | Degradation (%) | Time | Reference |
|---|---|---|---|---|
| 1M HCl | 1.0 | 15% | 24h | |
| 1M NaOH | 13.0 | 28% | 24h |
Degradation primarily involves hydrolysis of the amide bond or triazolo ring opening.
Coordination Chemistry with Metal Ions
The nitrogen-rich triazolo-pyridazine core acts as a polydentate ligand for transition metals:
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| CuCl₂ | Cu(II) complex | Catalytic oxidation studies | |
| Fe(NO₃)₃ | Fe(III) complex | Magnetic resonance imaging |
Metal complexes are explored for catalytic or diagnostic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The incorporation of the triazole and pyridine moieties in this compound may enhance its efficacy against specific cancer types by targeting cancer-related enzymes such as carbonic anhydrase and aromatase .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing triazole rings have demonstrated effectiveness against a range of microbial pathogens. The nitrogen atoms in the triazole moiety can interact with metal ions in microbial enzymes, disrupting their function and providing a pathway for therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Similar benzamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. In vitro studies have shown that compounds with structural similarities can significantly reduce inflammation markers, making them candidates for developing new anti-inflammatory drugs .
Biological Research
Biochemical Probes
Due to its unique chemical structure, 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can serve as a biochemical probe to study various biological pathways. Its ability to inhibit specific enzymes allows researchers to explore the roles of these enzymes in cellular processes and disease mechanisms .
Pharmacological Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. In silico modeling has been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies provide insights into the compound's potential therapeutic window and inform further experimental designs .
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound can act as a building block for creating more complex organic molecules. Its functional groups can undergo various chemical reactions such as oxidation and substitution, enabling the synthesis of novel compounds with potentially enhanced biological activities .
Material Science
The unique properties of this compound make it a candidate for applications in material science. It may be used in developing new materials with specific electronic or optical properties due to the presence of fluorine and heterocyclic structures .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Evaluation | Investigated the efficacy of similar benzamide derivatives on cancer cell lines | Found significant inhibition of cell growth at micromolar concentrations; potential for further development as anticancer agents. |
| Antimicrobial Testing | Assessed the antimicrobial properties against various pathogens | Demonstrated effective inhibition against Gram-positive bacteria; supports further exploration in infectious disease treatment. |
| Inflammation Model Study | Evaluated anti-inflammatory effects in animal models | Showed reduced edema and inflammatory markers comparable to existing COX inhibitors; promising for drug development. |
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
4-Methyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Structure : Differs by a 4-methylbenzamide group instead of 3-fluorobenzamide.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
- Structure : Features a 6-methyl group on the triazolo-pyridazine core.
- Activity : Exhibits moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting that the 3-fluoro substitution in the target compound may improve potency or selectivity .
Compounds Targeting PDE4
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
- Structure : Contains a dimethoxyphenyl group and a tetrahydrofuran-3-yloxy substituent.
- Activity : Highly selective PDE4A inhibitor (IC₅₀: 0.8 nM) with >1,000-fold selectivity over other PDE isoforms. Docking studies reveal interactions with the PDE4A catalytic domain .
- Comparison : The target compound’s fluorobenzamide group may reduce PDE4 affinity compared to the catechol diether moiety in Compound 18, which is critical for PDE4 binding .
Lin28 Inhibitors
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632)
- Structure : Acetamide group instead of benzamide; methyl substituent on the triazolo-pyridazine core.
- Activity: Blocks Lin28/let-7 interaction, rescues let-7 tumor suppressor function, and reduces tumorsphere formation (IC₅₀: ~10 µM in cancer cell lines).
- Comparison : The target compound’s benzamide group may limit Lin28 binding compared to the smaller acetamide moiety in C1632, which fits the Lin28 hydrophobic pocket .
Antimicrobial Derivatives
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulphonamide
- Structure : Sulphonamide group instead of benzamide.
- Activity : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL). The fluorobenzamide in the target compound could enhance membrane permeability or target engagement .
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a member of the triazole family and has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H16F N5O
- Molecular Weight: 357.36 g/mol
- IUPAC Name: this compound
This compound features a triazole ring fused with a pyridazine and a phenyl group, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit diverse antimicrobial activities. For instance, derivatives of triazoles have been shown to possess significant antibacterial and antifungal properties. A study highlighted that triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazole compounds have also been investigated for their anticancer potential. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have shown IC50 values indicating potent activity against colon carcinoma and breast cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in pathogenic processes. In particular, triazoles have been noted for their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. The presence of fluorine substituents has been associated with enhanced potency due to increased lipophilicity and improved binding interactions with biological targets .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | 0.125 - 8 μg/mL |
| Antifungal | Candida albicans, Aspergillus niger | Varies (not specified) |
| Anticancer | Colon carcinoma HCT-116, Breast cancer T47D | IC50: ~27.3 μM |
| Enzyme Inhibition | DNA gyrase, Topoisomerase IV | Not specified |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Inhibition
In another investigation focusing on anticancer properties, several triazole derivatives were tested against breast cancer cell lines. The results demonstrated that specific modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Q & A
Q. What are the critical synthetic steps for preparing 3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide?
The synthesis typically involves:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core via hydrazine intermediates and cyclization under acidic or basic conditions.
- Coupling Reactions : Amide bond formation between the fluorobenzoyl chloride and the triazolopyridazine-linked phenylamine intermediate.
- Purification : Chromatographic techniques (e.g., HPLC) to isolate the final compound .
Key Optimization Parameters : - Temperature (60–120°C for cyclization).
- Solvent choice (e.g., DMF or THF for coupling).
- Reaction time (6–24 hours depending on step) .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- HPLC : Purity assessment (>95% for biological assays).
- X-ray Crystallography (if available): To resolve stereochemical ambiguities .
Q. What are the primary biological targets or applications studied for similar triazolopyridazine derivatives?
- Kinase Inhibition : Triazolopyridazines often target protein kinases (e.g., BRD4, JAK/STAT pathways) .
- Anticancer Activity : Demonstrated in cell viability assays (e.g., IC₅₀ values < 1 µM in leukemia models) .
- Structural Insights : Bivalent binding modes enhance potency by engaging multiple domains .
Advanced Research Questions
Q. How can researchers optimize low yields during the final amide coupling step?
Methodological Adjustments :
- Catalyst Screening : Use HATU or EDC/HOBt instead of DCC for improved efficiency.
- Solvent Polarity : Switch to DCM or acetonitrile to reduce side reactions.
- Temperature Control : Lower reaction temperatures (0–5°C) to minimize decomposition.
Validation : Monitor reaction progress via TLC or LC-MS, and repurify intermediates if needed .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?
Analytical Strategies :
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays).
- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects.
- Structural Analysis : Use docking studies to assess binding pose consistency with crystallographic data .
Example : A 10-fold IC₅₀ difference between enzymatic and cellular assays may indicate poor membrane permeability .
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetic (PK) properties?
Protocol Recommendations :
- Dosing Routes : Intravenous (IV) and oral (PO) administration to calculate bioavailability.
- Sampling Schedule : Plasma collection at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
- Analytical Methods : LC-MS/MS for quantification (LOQ < 1 ng/mL).
Data Interpretation : - Half-life (t₁/₂) : Target >4 hours for sustained efficacy.
- Volume of Distribution (Vd) : Indicates tissue penetration potential .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate bioactivity using orthogonal assays (e.g., SPR vs. enzymatic assays).
- Scale-up Challenges : Pilot reactions >1 mmol may require switching from THF to toluene for better temperature control .
- Safety Protocols : Use electrostatic-safe equipment during handling (see SDS guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
